molecular formula C14H7BrO3 B3237193 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- CAS No. 13823-58-0

9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-

Cat. No.: B3237193
CAS No.: 13823-58-0
M. Wt: 303.11 g/mol
InChI Key: DFWVSSUXZJPXPO-UHFFFAOYSA-N
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Description

9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- is a useful research compound. Its molecular formula is C14H7BrO3 and its molecular weight is 303.11 g/mol. The purity is usually 95%.
The exact mass of the compound 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- is 301.95786 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-9-oxofluorene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrO3/c15-7-4-5-8-9-2-1-3-10(14(17)18)12(9)13(16)11(8)6-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWVSSUXZJPXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70777090
Record name 7-Bromo-9-oxo-9H-fluorene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13823-58-0
Record name 7-Bromo-9-oxo-9H-fluorene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Significance of Fluorenone Carboxylic Acids in Organic Chemistry

The fluorene (B118485) nucleus, a tricyclic aromatic system, and its oxidized counterpart, fluorenone, are pivotal structural motifs in organic chemistry. wikipedia.orgwikipedia.org The introduction of a carboxylic acid group to the fluorenone scaffold, creating fluorenone carboxylic acids, further enhances the versatility and applicability of this class of compounds.

Fluorenone derivatives are recognized for their intriguing photophysical and electronic properties, making them valuable components in the development of advanced materials. researchgate.net The conjugated π-system of the fluorenone core often imparts desirable characteristics such as fluorescence and charge-transport capabilities. The presence of a carboxylic acid moiety provides a reactive handle for further chemical modifications. This functional group can be readily converted into esters, amides, and other derivatives, allowing for the fine-tuning of the molecule's physical and chemical properties. Furthermore, the carboxylic acid group can act as an anchoring point for immobilization onto surfaces or integration into larger supramolecular assemblies and polymers.

In the realm of medicinal chemistry, the fluorene and fluorenone scaffolds are present in a variety of biologically active compounds, exhibiting a range of therapeutic effects including antimicrobial, anticancer, and antiviral activities. wikipedia.org The carboxylic acid functionality can enhance the pharmacokinetic profile of a drug candidate by improving its solubility and ability to interact with biological targets.

Rationale for Investigating Halogenated Oxofluorene Architectures

The strategic incorporation of halogen atoms, such as bromine, into organic molecules is a well-established strategy for modulating their properties. In the context of oxofluorene architectures, halogenation serves several critical purposes.

From a synthetic standpoint, the bromine atom in 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- acts as a versatile functional group. It can be readily substituted or utilized in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This capability allows for the facile introduction of a wide array of substituents at a specific position on the fluorenone core, enabling the systematic exploration of structure-activity relationships and the construction of more complex molecular architectures.

From a materials science perspective, the presence of a heavy atom like bromine can influence the photophysical properties of the molecule through the heavy-atom effect. This can enhance intersystem crossing, a process that can be beneficial in applications such as phosphorescent organic light-emitting diodes (OLEDs) and photodynamic therapy. Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom, can be exploited to direct the self-assembly of molecules in the solid state, influencing crystal packing and, consequently, the material's bulk properties.

Reaction Chemistry and Derivatization of 9h Fluorene 1 Carboxylic Acid, 7 Bromo 9 Oxo

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of organic synthesis, offering numerous pathways for modification. Its reactivity is primarily centered around nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile, and decarboxylation reactions. libretexts.orguomustansiriyah.edu.iqopenstax.org

Esterification and Amidation for Scaffold Modification

Esterification and amidation are fundamental reactions for modifying the carboxylic acid group of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-. These transformations are crucial for altering the solubility, polarity, and biological activity of the parent molecule.

Esterification: This reaction involves the conversion of the carboxylic acid to an ester by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. pressbooks.pub Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction with alcohols under milder conditions. pressbooks.pub For instance, the related compound 9-Hydroxy-9H-fluorene-9-carboxylic acid can be esterified by refluxing in methanol (B129727) saturated with hydrogen chloride. prepchem.com This suggests that 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- would readily undergo similar transformations.

Amidation: The formation of amides from 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- can be achieved by reacting the carboxylic acid with an amine. organic-chemistry.org This reaction typically requires the activation of the carboxylic acid, often by converting it to an acyl chloride or by using peptide coupling reagents. These methods facilitate the formation of the amide bond, which is a stable and common functional group in pharmaceuticals. The use of imidazole-based reagents has been shown to be a chemoselective method for both esterification and amidation of a wide variety of carboxylic acids. organic-chemistry.org

ReactionReagentsProduct Functional Group
EsterificationAlcohol, Acid Catalyst (e.g., HCl, H₂SO₄)Ester (-COOR)
AmidationAmine, Coupling Agent (e.g., DCC)Amide (-CONR₂)

Decarboxylative Processes and Their Synthetic Utility

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a synthetically useful transformation. For aromatic carboxylic acids, this reaction typically requires high temperatures or the presence of a catalyst. The resulting product would be 7-bromo-9H-fluoren-9-one, providing a route to fluorenone derivatives unsubstituted at the 1-position. This process can be particularly useful when the carboxylic acid is used as a directing group for other transformations before being removed.

Halodecarboxylation Reactions and Variants

Halodecarboxylation offers a method to replace the carboxylic acid group with a halogen. nih.gov The Hunsdiecker reaction, a classic example, involves the reaction of a silver salt of the carboxylic acid with a halogen. tandfonline.com More modern variations of this reaction exist that are often more convenient and use different reagents. For example, oxidative halo-decarboxylation of α,β-unsaturated carboxylic acids can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net These reactions proceed via radical intermediates and provide a route to introduce a second halogen onto the fluorenone scaffold at the 1-position. osti.govprinceton.edu This would yield 1,7-dibromo-9H-fluoren-9-one, a precursor for further functionalization.

ReactionTypical ReagentsProduct
Hunsdiecker ReactionAg₂O, Br₂1,7-dibromo-9H-fluoren-9-one
Catalytic HalodecarboxylationCopper salt, light source, atom transfer reagent1,7-dihalo-9H-fluoren-9-one

Nucleophilic Acyl Substitution Pathways

The carboxylic acid of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- can be converted into more reactive derivatives to facilitate nucleophilic acyl substitution. libretexts.orguomustansiriyah.edu.iqopenstax.org The order of reactivity for carboxylic acid derivatives is generally: acyl chloride > acid anhydride (B1165640) > ester ≈ carboxylic acid > amide. youtube.comlibretexts.orgkhanacademy.org

Conversion to an acyl chloride is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. uomustansiriyah.edu.iq

Formation of an acid anhydride , either symmetrical or mixed, provides another activated form of the carboxylic acid. Anhydrides are also effective acylating agents, reacting with nucleophiles in a similar manner to acyl chlorides, though they are generally less reactive. uomustansiriyah.edu.iq

These transformations significantly broaden the synthetic utility of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-, allowing for the introduction of a wide variety of functional groups at the 1-position.

Transformative Reactions of the Bromo-Substituent

The bromo-substituent at the 7-position is a key handle for introducing molecular complexity through various cross-coupling reactions. This aryl bromide functionality is amenable to palladium-catalyzed reactions that form new carbon-carbon bonds.

Cross-Coupling Strategies for Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. The 7-bromo-substituent of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- serves as an excellent electrophilic partner in these reactions.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used to form biaryl linkages. Reacting 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- with various arylboronic acids would yield 7-aryl-9-oxo-9H-fluorene-1-carboxylic acids. researchgate.netrsc.orgresearchgate.net This strategy is highly effective for synthesizing conjugated polymer building blocks and complex aromatic systems.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction would allow for the introduction of alkenyl substituents at the 7-position of the fluorenone core, leading to the formation of stilbene-like structures. researchgate.netmdpi.com These extended conjugated systems are of interest for their photophysical properties.

Sonogashira Coupling: The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgnih.gov This reaction would enable the introduction of an alkynyl group at the 7-position, yielding 7-alkynyl-9-oxo-9H-fluorene-1-carboxylic acids. These derivatives are valuable precursors for the synthesis of more complex structures and conjugated materials.

Coupling ReactionCoupling PartnerCatalyst SystemC-C Bond Formed
SuzukiArylboronic acidPd catalyst, BaseAryl-Aryl
HeckAlkenePd catalyst, BaseAryl-Vinyl
SonogashiraTerminal alkynePd catalyst, Cu co-catalyst, BaseAryl-Alkynyl

These cross-coupling reactions highlight the synthetic versatility of the bromo-substituent, providing robust methods for the elaboration of the 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- scaffold.

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the C7 position of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- is susceptible to nucleophilic aromatic substitution, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This method is widely used to introduce new aryl or vinyl substituents at the C7 position. The general conditions involve a palladium catalyst, a base, and a suitable solvent. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgacsgcipr.org This is a powerful method for synthesizing arylamine derivatives.

Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-O, C-S, and C-N bonds by reacting the aryl bromide with alcohols, thiols, or amines, respectively. wikipedia.orgorganic-chemistry.org While it often requires higher temperatures than palladium-catalyzed methods, it remains a valuable tool for certain transformations. wikipedia.org

Reaction TypeCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura CouplingAr'B(OH)₂Pd(0) catalyst, Base (e.g., K₂CO₃)C-C (biaryl)
Buchwald-Hartwig AminationR₂NHPd(0) catalyst, Strong Base (e.g., NaOtBu)C-N (arylamine)
Ullmann CondensationROH, RSH, or R₂NHCu(I) or Cu(0)C-O, C-S, or C-N

Reductive Transformations of the Carbon-Bromine Bond

The carbon-bromine bond at the C7 position can be selectively removed through various reductive methods. This transformation is useful when the bromine atom is used as a temporary directing or blocking group during synthesis and needs to be replaced by a hydrogen atom in the final product.

Common methods for the reductive dehalogenation of aryl bromides include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. researchwithrutgers.comsci-hub.se It is an efficient way to achieve debromination under neutral conditions and is often compatible with other functional groups, such as ketones and carboxylic acids. organic-chemistry.orgresearchgate.net

Reductive Dehalogenation Initiated by Single Electron Transfer: Reagents like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) can initiate the reduction through a single electron transfer mechanism, leading to the cleavage of the C-Br bond and the formation of a fluorenyl anion. nih.gov

MethodReagentsKey Features
Catalytic HydrogenationH₂, Pd/CNeutral reaction conditions, high efficiency. researchwithrutgers.comsci-hub.se
Single Electron TransferTDAEForms a fluorenyl anion intermediate. nih.gov

Chemical Modifications of the 9-Oxo-9H-fluorene Core

The fluorenone core of the molecule offers several avenues for chemical modification, primarily centered around the reactivity of the ketone carbonyl group and the aromatic rings.

The ketone at the C9 position is a key site for derivatization.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol (fluorenol derivative) using reducing agents such as sodium borohydride (B1222165) (NaBH₄). youtube.com This transformation is often accompanied by a color change from the characteristic yellow of the fluorenone to a colorless or white solid. youtube.com

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond. nih.gov By reacting the fluorenone with a phosphorus ylide (Wittig reagent), a wide variety of substituted exocyclic alkenes can be synthesized. nih.govlibretexts.org

The aromatic rings of the fluorene (B118485) system can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents. The carboxylic acid and the 9-oxo group are deactivating and meta-directing, while the bromine atom is deactivating but ortho-para-directing. organicchemistrytutor.comlumenlearning.comwikipedia.orgpitt.edu The outcome of an electrophilic substitution reaction will depend on the interplay of these directing effects and the reaction conditions.

Condensation Reactions: The 9-oxo group can participate in condensation reactions with activated aromatic compounds, such as phenols, in the presence of an acid catalyst. acs.orgacs.org These reactions can lead to the formation of spiro compounds, such as spiro[fluorene-9,9'-xanthene] (B3069175) derivatives, which are of interest in materials science. acs.orgacs.org

Cycloaddition Reactions: While less common, the fluorenone moiety can participate in cycloaddition reactions. For instance, it can act as a photosensitizer in [2+2] photocycloaddition reactions.

Multi-Component Reaction Design Incorporating the Compound

The ketone functionality of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- makes it a suitable component for various multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product.

Passerini Reaction: This three-component reaction involves a ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov The title compound could potentially serve as the ketone component in such a reaction.

Ugi Reaction: This is a four-component reaction between a ketone, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. nih.govwikipedia.orgorgsyn.org The fluorenone core could be incorporated into complex peptide-like structures using this powerful reaction.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- is expected to exhibit a series of signals in the aromatic region, corresponding to the protons on the fluorenone core. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the carboxylic acid, and the bromine atom. The proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic protons will likely appear as doublets and triplets, with their coupling constants providing information about their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum will be characterized by signals corresponding to the carbonyl carbon of the ketone (around 190-200 ppm), the carboxylic acid carbonyl (around 170-180 ppm), and the aromatic carbons. The carbon atoms attached to the bromine and the carboxylic acid group will experience shifts due to the electronic effects of these substituents. Quaternary carbons, such as those at the bridgehead positions and the points of substitution, can also be identified.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
2~7.8~125.0
3~7.5~130.0
4~7.9~123.0
5~7.6~124.0
6~7.7~132.0
8~8.0~128.0
COOH>10 (broad s)~175.0
C1-~135.0
C7-~122.0
C9-~195.0
C4a-~140.0
C4b-~138.0
C5a-~145.0
C8a-~136.0

Two-dimensional NMR techniques are indispensable for the definitive structural assignment of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For the target molecule, COSY correlations are expected between adjacent aromatic protons, allowing for the assignment of protons within the same aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and for linking different fragments of the molecule. For instance, correlations from the aromatic protons to the carbonyl carbons (C9 and the carboxylic acid carbonyl) can be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm assignments and to gain insights into the three-dimensional structure of the molecule.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-, as well as to study its fragmentation patterns, which can provide further structural information.

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In the positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺. In the negative ion mode, the deprotonated species [M-H]⁻ is likely to be the most abundant ion. The high resolution of the mass analyzer allows for the accurate determination of the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

MALDI is another soft ionization technique that can be used to analyze the molecule. Similar to ESI, MALDI would be expected to produce intact molecular ions, such as [M+H]⁺ or [M+Na]⁺. Fragmentation can be induced in the mass spectrometer to obtain structural information. Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group (as CO₂ and H₂O) and cleavage of the bromine atom.

Table 2: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z (Monoisotopic)Description
[M]⁺·317.96Molecular ion with ⁷⁹Br
[M+2]⁺·319.96Molecular ion with ⁸¹Br
[M-COOH]⁺272.98Loss of the carboxylic acid group
[M-Br]⁺239.05Loss of the bromine atom

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-.

The FTIR spectrum is expected to show characteristic absorption bands for the carbonyl stretching of the ketone and the carboxylic acid. The ketone C=O stretch will likely appear in the range of 1700-1720 cm⁻¹. The carboxylic acid C=O stretch is expected around 1680-1710 cm⁻¹, and the O-H stretch will be a very broad band in the region of 2500-3300 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present in the spectrum. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Carboxylic Acid O-HStretching2500-3300 (broad)
Aromatic C-HStretching3000-3100
Ketone C=OStretching1700-1720
Carboxylic Acid C=OStretching1680-1710
Aromatic C=CStretching1450-1600
C-BrStretching<700

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 7-bromo-9-oxo-9H-fluorene-1-carboxylic acid, the FTIR spectrum is characterized by several key absorption bands that confirm its structure. The presence of a carboxylic acid group gives rise to a very broad O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. spectroscopyonline.com The carbonyl (C=O) stretching vibrations of the carboxylic acid and the fluorenone ketone are also prominent. The ketone C=O stretch is typically found around 1710-1730 cm⁻¹, while the carboxylic acid C=O stretch appears at a slightly higher frequency, generally between 1700 and 1725 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com

Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings give rise to signals in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for 7-bromo-9-oxo-9H-fluorene-1-carboxylic acid

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500-3300 Broad, Strong
C-H Stretch (Aromatic) 3000-3100 Medium
C=O Stretch (Ketone) ~1715 Strong
C=O Stretch (Carboxylic Acid) ~1700 Strong
C=C Stretch (Aromatic) 1450-1600 Medium to Strong
C-O Stretch (Carboxylic Acid) 1200-1300 Medium

Raman Spectroscopy

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

The photophysical properties of 7-bromo-9-oxo-9H-fluorene-1-carboxylic acid are investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its behavior in the excited state. Fluorenone and its derivatives are known for their interesting photophysical properties, which are often influenced by the nature and position of substituents as well as the surrounding solvent environment. researchgate.netresearchgate.net

Solvatochromic Behavior and Solvent-Dependent Spectral Shifts

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule. Fluorenone derivatives often exhibit positive solvatochromism, where the absorption and emission maxima shift to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.net This is indicative of an excited state that is more polar than the ground state, which is common for molecules with intramolecular charge transfer (ICT) character. researchgate.net

For 7-bromo-9-oxo-9H-fluorene-1-carboxylic acid, the presence of the electron-withdrawing bromo and carboxylic acid groups is expected to enhance the ICT character of the electronic transitions. The absorption and emission spectra of this compound would likely exhibit a noticeable red shift in polar solvents compared to nonpolar solvents.

Table 2: Hypothesized Solvatochromic Data for 7-bromo-9-oxo-9H-fluorene-1-carboxylic acid

Solvent Polarity Index Absorption λmax (nm) Emission λmax (nm)
Hexane (B92381) 0.1 ~380 ~480
Toluene 2.4 ~385 ~495
Dichloromethane 3.1 ~390 ~510
Acetonitrile 5.8 ~395 ~525

Investigation of Excited State Decay Pathways and Quantum Yields

The excited state of a molecule can decay back to the ground state through various radiative (fluorescence) and non-radiative pathways. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Fluorenones are generally known to be weakly fluorescent, with quantum yields often being low. researchgate.net This is attributed to efficient intersystem crossing to the triplet state. researchgate.net

The substituents on the fluorenone core can significantly influence the quantum yield. While specific data for 7-bromo-9-oxo-9H-fluorene-1-carboxylic acid is not available, studies on other substituted fluorenones have shown that the position and electronic nature of the substituents play a crucial role in modulating the fluorescence properties. researchgate.net The presence of a heavy atom like bromine can further decrease the fluorescence quantum yield by promoting intersystem crossing.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) in Reaction Progress Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a reaction. researchgate.net For the synthesis of 7-bromo-9-oxo-9H-fluorene-1-carboxylic acid, which could, for example, be formed by the oxidation of a precursor, TLC can be used to track the disappearance of the starting material and the appearance of the product.

Due to the presence of the polar carboxylic acid group, 7-bromo-9-oxo-9H-fluorene-1-carboxylic acid is expected to be a relatively polar compound. On a silica (B1680970) gel TLC plate, which is a polar stationary phase, it would exhibit a lower retention factor (Rf) compared to less polar starting materials. A typical mobile phase for such a separation would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. By observing the changes in the spots on the TLC plate over time, one can determine when the reaction is complete.

Table 3: Compound Names Mentioned in the Article

Compound Name
9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-
Hexane
Toluene
Dichloromethane
Acetonitrile
Ethanol

Scientific Data Unavailable for 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-

A thorough search of available scientific literature and databases did not yield specific experimental data for the chemical compound 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-, pertaining to its quantitative analysis by High-Performance Liquid Chromatography (HPLC) or its structural determination by X-ray crystallography.

The initial investigation sought to provide a detailed article on the advanced spectroscopic and structural elucidation of this specific compound. However, the search results consistently referenced related but structurally distinct fluorene (B118485) derivatives. For instance, information was found for compounds such as 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid and the parent molecule, 9H-Fluorene-9-carboxylic acid. While these compounds share a core fluorene structure, the specific substitutions and oxidation state of the target molecule (a bromo- substituent at the 7-position, a carboxylic acid at the 1-position, and a ketone at the 9-position) are critical to its unique chemical and physical properties.

Consequently, without specific data for 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline focusing solely on this compound. The provided outline, which includes sections on HPLC for quantitative analysis and X-ray crystallography for single crystal structural determination, requires specific experimental findings that are not publicly available at this time.

Therefore, the article cannot be generated as requested due to the absence of the necessary scientific data for the specified compound.

Theoretical and Computational Investigations of 9h Fluorene 1 Carboxylic Acid, 7 Bromo 9 Oxo

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-. These methods, rooted in solving the Schrödinger equation, provide a quantitative description of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-, DFT calculations would begin with geometry optimization. This process identifies the most stable arrangement of atoms in three-dimensional space, corresponding to the minimum energy on the potential energy surface.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield the total electronic energy of the molecule, which is crucial for assessing its thermodynamic stability. The presence of the electron-withdrawing bromine atom and carbonyl group, along with the carboxylic acid moiety, is expected to significantly influence the geometry and electronic energy of the fluorenone core.

A hypothetical data table for the ground state energies of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-, calculated using different DFT functionals, is presented below to illustrate the expected output of such a study.

DFT FunctionalBasis SetTotal Electronic Energy (Hartree)
B3LYP6-31G(d,p)(Value)
CAM-B3LYP6-311+G(d,p)(Value)
ωB97X-Ddef2-TZVP(Value)

Note: The values in this table are hypothetical and serve as a representation of the data that would be generated from DFT calculations.

To understand the behavior of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This extension of DFT is used to calculate the properties of electronic excited states. Key parameters obtained from TD-DFT calculations include excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital, and oscillator strengths, which are related to the intensity of the corresponding electronic transition.

These calculated values can be directly correlated with experimental UV-visible absorption spectra. For example, TD-DFT calculations on fluorenone have predicted its maximum absorption wavelength (λmax), which aligns with experimental observations. nih.gov The introduction of bromo and carboxylic acid substituents on the fluorenone framework in 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- is anticipated to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, which can be precisely predicted using TD-DFT.

Below is an illustrative data table of the kind of results that would be obtained from a TD-DFT calculation on the target molecule.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S1(Value)(Value)(Value)
S2(Value)(Value)(Value)
S3(Value)(Value)(Value)

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

The electronic and reactive properties of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- can be further understood through the analysis of its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals.

According to Frontier Orbital Theory, the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation.

For fluorenone derivatives, the HOMO and LUMO are typically delocalized π-orbitals. rsc.org The presence of the electron-withdrawing bromo and carbonyl groups in 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- is expected to lower the energy of the LUMO, while the carboxylic acid group may influence both the HOMO and LUMO energies. DFT calculations can provide precise energies for these orbitals and a visual representation of their spatial distribution. Studies on fluorenone have shown that it can act as an electron-accepting unit in larger molecular systems. rsc.org

A representative data table for the frontier orbital energies of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- is shown below.

ParameterEnergy (eV)
HOMO Energy(Value)
LUMO Energy(Value)
HOMO-LUMO Gap(Value)

Note: The values in this table are hypothetical and would be derived from quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-, this could involve modeling its synthesis or its participation in subsequent chemical transformations. By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy pathway from reactants to products.

This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Theoretical studies on the synthesis of fluorenones have utilized DFT to elucidate reaction mechanisms, such as those involving C-H activation and cyclization. nih.gov Similarly, the mechanism of decarboxylative bromination of aromatic carboxylic acids has been investigated using DFT, revealing a concerted pathway. nih.gov

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio (from first principles) methods can be used to predict various spectroscopic parameters for 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-. A particularly valuable application is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. nih.gov

These calculations can be instrumental in confirming the structure of a synthesized compound or in assigning peaks in a complex experimental spectrum. The accuracy of these predictions has significantly improved with advancements in computational methods and hardware. d-nb.info For 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-, ab initio calculations could predict the ¹H and ¹³C NMR chemical shifts, aiding in its structural characterization.

An example of a data table that could be generated from such calculations is provided below.

AtomCalculated Chemical Shift (ppm)
C1(Value)
C2(Value)
C3(Value)
......
H2(Value)
H3(Value)
......

Note: The values in this table are hypothetical and represent the expected output from ab initio NMR calculations.

Quantitative Structure-Reactivity Relationships from a Computational Perspective

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. From a computational perspective, this involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure and electronic properties. These descriptors can then be used to build a statistical model that predicts the reactivity of new, untested compounds.

For a series of fluorenone derivatives, including 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-, computational descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and topological indices. These descriptors can be correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants. QSAR (Quantitative Structure-Activity Relationship) models, which are closely related to QSRR, have been developed for halogenated pollutants to predict their biological activity. researchgate.net This highlights the potential for applying similar methodologies to understand the reactivity of brominated fluorenones.

Applications As a Key Synthetic Intermediate and Building Block in Advanced Materials Science and Chemical Tool Development

Precursor in the Synthesis of Diverse Functionalized Fluorene (B118485) Derivatives

The inherent reactivity of the bromine and carboxylic acid functionalities makes 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- an exceptionally valuable precursor for a wide array of functionalized fluorene derivatives. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These powerful synthetic methods allow for the introduction of a vast range of aryl, heteroaryl, and alkynyl groups at the 7-position of the fluorenone core. This capability is crucial for tuning the electronic and photophysical properties of the resulting molecules.

Simultaneously, the carboxylic acid group at the 1-position provides a handle for a variety of chemical modifications. It can be converted into esters, amides, or other functional groups, or it can be used to attach the fluorenone unit to other molecules or substrates. This dual reactivity enables the synthesis of a diverse library of fluorene derivatives with precisely engineered properties for specific applications.

Building Block for Complex Polycyclic Aromatic Hydrocarbons and Spiro Architectures

The rigid and planar structure of the fluorenone core, combined with the reactive handles of the bromo and carboxylic acid groups, makes this compound an ideal building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). Through strategic coupling reactions, multiple units of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- or its derivatives can be linked together to create extended π-conjugated systems with unique electronic and optical properties. These larger PAHs are of significant interest for applications in organic electronics and materials science.

Furthermore, the ketone group at the 9-position of the fluorene ring is a key feature for the construction of spiro architectures. Spiro compounds, which contain two rings linked by a single common atom, have a three-dimensional and rigid structure that can prevent intermolecular aggregation and improve the performance of organic electronic devices. Bromo-substituted fluorenones, such as the title compound, are valuable precursors for the synthesis of spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) derivatives. In a typical one-pot synthesis, the fluorenone is reacted with a substituted phenol (B47542) in the presence of an acid catalyst to form the spiro-xanthene structure. 20.210.105arkat-usa.org The bromine atom on the fluorene core can then be used for further functionalization of the resulting spiro compound. 20.210.105

Role in the Rational Design and Synthesis of Optoelectronic Precursors

The unique combination of functional groups in 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- makes it a highly sought-after precursor in the rational design and synthesis of materials for optoelectronic applications, particularly for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Intermediates for Organic Light-Emitting Diode (OLED) Component Synthesis

In the field of OLEDs, fluorene and its derivatives are well-established as excellent blue-emitting materials and hosts for phosphorescent emitters due to their wide bandgap and high photoluminescence quantum efficiency. The bromo- and carboxylic acid-functionalized fluorenone at the heart of this discussion serves as a versatile platform for creating novel OLED materials with tailored properties.

PrecursorReaction TypeResulting StructureApplication
Bromo-fluorenone derivativeSuzuki CouplingAryl-substituted fluorenoneOLED Host/Emitter
Bromo-fluorenone derivativeSonogashira CouplingAlkynyl-substituted fluorenoneOLED Host/Emitter
2,7-dibromo-9-fluorenoneCondensation with resorcinolSpiro[fluorene-9,9'-xanthene]Blue-light-emitting materials

Precursors for Organic Photovoltaic (OPV) Material Development

In the realm of organic photovoltaics, fluorene-based materials are utilized as both electron donor and electron acceptor components in the active layer of solar cells. The ability to precisely tune the electronic properties of these materials is paramount for achieving high power conversion efficiencies. 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- offers a strategic starting point for the synthesis of novel OPV materials.

The electron-withdrawing nature of the fluorenone core makes it a suitable building block for n-type (electron-accepting) materials. The bromine atom can be used to introduce various π-conjugated moieties to extend the absorption spectrum and optimize the energy levels for efficient charge separation at the donor-acceptor interface. The carboxylic acid group can be used to anchor the molecule to the surface of an electrode or to improve the morphology of the active layer blend. For example, spiro[fluorene-9,9′-xanthene]-based hole-transporting materials have been developed for use in photovoltaics, with the synthesis often starting from bromo-fluorenone precursors. pku.edu.cn

Integration into the Development of Photoactivatable Chemical Tools

The unique photochemical properties of the fluorenone scaffold have led to its exploration in the development of photoactivatable chemical tools, which allow for the spatial and temporal control of chemical reactions and biological processes with light.

Design and Synthesis of Photoremovable Protecting Groups (PPGs)

Photoremovable protecting groups (PPGs), also known as photocages, are chemical moieties that can be cleaved from a molecule upon irradiation with light of a specific wavelength, thereby releasing the active molecule. wikipedia.org This technology has found widespread applications in chemistry, biology, and medicine.

Utilization in Supramolecular Assembly and Host-Guest Chemistry

The structure of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- makes it an exemplary candidate for constructing complex supramolecular architectures. The planar and aromatic nature of the fluorenone core facilitates π-π stacking interactions, a fundamental force in the self-assembly of organic molecules. The presence of the carboxylic acid group allows for the formation of robust hydrogen bonds, often leading to the creation of well-defined dimers or extended one-dimensional chains.

Furthermore, the bromine atom introduces the potential for halogen bonding, a highly directional and tunable non-covalent interaction. Research on related bromo-fluorenone derivatives has demonstrated that the position of the bromine substituent significantly influences the self-assembly behavior at interfaces. acs.orgacs.org The interplay between halogen bonds, hydrogen bonds, and π-π stacking can be precisely controlled to dictate the formation of specific two-dimensional (2D) nanostructures. For instance, studies on bromo-substituted fluorenone derivatives have shown that the bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to guide the assembly process. acs.orgacs.org

In the context of host-guest chemistry, the fluorenone framework of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- can be incorporated into larger macrocyclic or cage-like structures. These hosts can then selectively encapsulate guest molecules through a combination of size and shape complementarity, as well as specific non-covalent interactions. The carboxylic acid and bromo substituents can be further functionalized to create specific binding sites within the host cavity, enhancing the selectivity and affinity for particular guests. While direct studies on this specific compound are limited, the principles of host-guest chemistry suggest its potential in the design of sophisticated molecular containers and sensors.

Contribution to the Advancement of Novel Synthetic Methodologies and Reagent Design

The 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- scaffold has proven to be a valuable platform for the development and validation of new synthetic reactions. The reactivity of the fluorenone core and its substituents provides a rich playground for chemists to explore novel transformations.

For example, the synthesis of functionalized fluorenones often involves innovative C-H activation and cross-coupling strategies. researchgate.net The presence of the bromo group on the 7-position of the fluorenone ring makes 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of functional groups at the 7-position, leading to the creation of diverse libraries of fluorenone derivatives with tailored electronic and photophysical properties.

The carboxylic acid at the 1-position provides a handle for further derivatization, such as the formation of amides and esters. This has been exploited in the development of new classes of biologically active molecules. For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides, derived from the corresponding carboxylic acid, have been identified as potent inducers of apoptosis and are being investigated as potential anticancer agents. googleapis.com The synthesis of these carboxamides often involves the development of efficient amide bond-forming protocols.

Moreover, the unique electronic properties of the fluorenone system have led to its use in the design of novel reagents. The electron-withdrawing nature of the 9-oxo group, combined with the extended π-system, makes fluorenone derivatives attractive as electron-acceptor moieties in the construction of charge-transfer complexes and materials for organic electronics. scispace.comresearchgate.net The strategic placement of bromo and carboxylic acid groups on the 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- backbone allows for fine-tuning of its electronic properties, making it a versatile building block for the rational design of new functional materials.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 7-bromo-9-oxo-9H-fluorene-1-carboxylic acid?

The compound’s empirical formula is C₁₄H₈BrO₃ (molecular weight: 305.12 g/mol), with a fluorene backbone substituted by a carboxylic acid group at position 1, a ketone at position 9, and a bromine at position 7 . Characterization typically involves:

  • FT-IR : To confirm carbonyl (C=O) stretches (~1700 cm⁻¹ for ketone and carboxylic acid) and C-Br vibrations (~600 cm⁻¹).
  • ¹H/¹³C NMR : To resolve aromatic proton environments and confirm substituent positions. For example, the deshielding effect of the electron-withdrawing bromine and ketone groups will shift specific aromatic signals .
  • HRMS : To verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What synthetic routes are reported for this compound?

A common method involves halogenation of the fluorene backbone followed by oxidation and carboxylation. For example:

  • Step 1 : Bromination of 9H-fluorene at position 7 using Br₂ in the presence of FeBr₃ .
  • Step 2 : Oxidation of the central carbon to a ketone (e.g., using KMnO₄ or CrO₃) .
  • Step 3 : Introduction of the carboxylic acid group via Friedel-Crafts acylation or carboxylation under basic conditions . Reaction progress is monitored via TLC (e.g., silica gel with hexane/ethyl acetate), and purification employs recrystallization (methanol/water) or column chromatography .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • Storage : Keep in a cool, dry place (<25°C) in amber glass containers to minimize photodegradation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at position 7 serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling functionalization with aryl/alkyl groups. Its electron-withdrawing nature activates the fluorene ring for nucleophilic aromatic substitution but may require palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (~80–100°C) . Compare with iodo derivatives (e.g., 7-iodo analogs), which exhibit faster reaction kinetics due to weaker C–I bonds .

Q. How can conformational analysis be performed to study its biological interactions?

  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between the carboxylic acid and target proteins) .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., melanocortin-4 receptor) using software like GROMACS, incorporating solvation effects and force fields (e.g., CHARMM) .
  • Circular Dichroism (CD) : Assess chiral interactions in enantiomerically pure derivatives .

Q. What strategies resolve contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 196–198°C vs. 202°C) may arise from purity or polymorphic forms. Address this via:

  • Differential Scanning Calorimetry (DSC) : Identify polymorph transitions or decomposition events .
  • HPLC-PDA : Quantify purity (>98%) and detect impurities using a C18 column with acetonitrile/water gradients .

Q. How is this compound applied in fluorescence-based probes?

The fluorene core’s rigidity and extended π-system make it suitable for time-resolved fluorescence (TRF) probes. For example:

  • Conjugation with lanthanide chelates (e.g., Eu³⁺) via the carboxylic acid group enhances Stokes shifts and photostability .
  • Bromine’s heavy atom effect can increase intersystem crossing, improving phosphorescence for oxygen sensing .

Q. What are the challenges in assessing its environmental impact?

Limited ecotoxicological data exist. Recommended approaches include:

  • OECD 301D : Test biodegradability in simulated aqueous environments.
  • Daphnia magna assays : Evaluate acute toxicity (EC₅₀) .
  • Soil Mobility Studies : Use HPLC to measure adsorption coefficients (Kd) in different soil types .

Methodological Notes

  • Data Interpretation : Always cross-reference spectral data with computational tools (e.g., ChemDraw NMR prediction) to confirm assignments .
  • Contradictory Results : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxidation-sensitive steps) and validate with orthogonal techniques (e.g., IR + NMR) .

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9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.